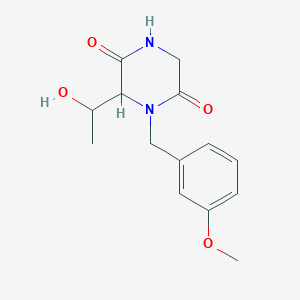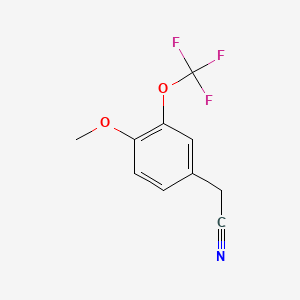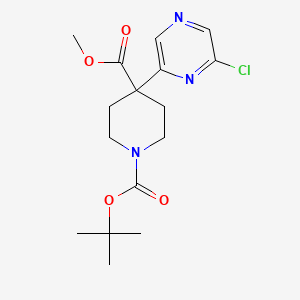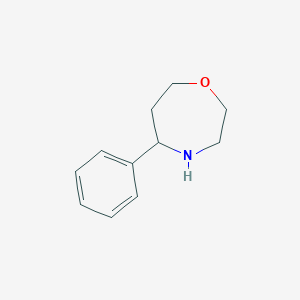
1-Benzyl-3-(3-chlorophenyl)piperazine
Overview
Description
1-Benzyl-3-(3-chlorophenyl)piperazine is a chemical compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications, including medicinal and industrial uses. This particular compound is known for its psychoactive properties and has been studied for its potential therapeutic applications as well as its role in illicit drug markets .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(3-chlorophenyl)piperazine plays a significant role in biochemical reactions, particularly as a ligand for various receptors. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it has been identified as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor This interaction modulates neurotransmitter release and has implications for mood regulation and other neurological functions
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Moreover, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for serotonin receptors, particularly the 5-HT2C receptor, leading to receptor activation and subsequent intracellular signaling This activation can result in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. Preliminary data suggest that prolonged exposure to this compound may lead to adaptive changes in receptor expression and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as mood regulation and anxiolytic properties . At higher doses, it can induce toxic or adverse effects, including behavioral changes and potential neurotoxicity . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation in different organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and can interact with intracellular receptors and enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell.
Preparation Methods
The synthesis of 1-Benzyl-3-(3-chlorophenyl)piperazine typically involves the reaction of benzyl chloride with piperazine in the presence of an organic solvent such as toluene. The reaction is carried out at a temperature of around 70°C for approximately 8 hours. The product, 1-Benzylpiperazine hydrochloride, is then neutralized with sodium hydroxide to yield 1-Benzylpiperazine . Industrial production methods may vary but generally follow similar synthetic routes.
Chemical Reactions Analysis
1-Benzyl-3-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-(3-chlorophenyl)piperazine has been studied for various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-chlorophenyl)piperazine involves its interaction with the serotonergic and dopaminergic receptor systems. It acts similarly to amphetamines by increasing the concentrations of serotonin and dopamine in the extracellular fluids surrounding the cells. This increase in neurotransmitter levels leads to the compound’s psychoactive effects .
Comparison with Similar Compounds
1-Benzyl-3-(3-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Known for its stimulant effects, it has a similar mechanism of action but differs in its chemical structure.
1-(3-Trifluoromethylphenyl)piperazine: This compound has similar psychoactive properties but includes a trifluoromethyl group instead of a chlorophenyl group.
1-(3-Chlorophenyl)piperazine: This compound is closely related and shares many of the same properties but lacks the benzyl group.
Properties
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHKCEXHUDRRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)
![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)
![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)

![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)




![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)


